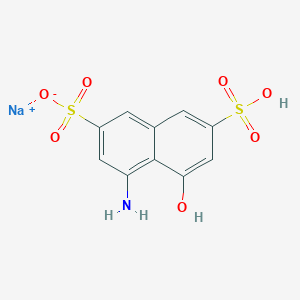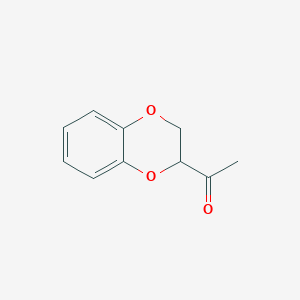
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role in the synthesis of dyes and pigments, as well as its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro compound is subsequently reduced using iron powder to form 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the product is neutralized with sodium carbonate to obtain the desired monosodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrogen gas are typically used as reducing agents.
Substitution: Reagents such as diazonium salts and halogens are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which are valuable intermediates in the synthesis of dyes, pigments, and other organic compounds .
Scientific Research Applications
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research studies explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the production of optical brighteners, detergents, and textile treatments.
Mechanism of Action
The mechanism of action of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules. Its amino and hydroxyl groups facilitate binding to specific enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
- 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt
- 3-Hydroxy-4-methoxyphenylacetic acid
Uniqueness
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in various research applications .
Properties
CAS No. |
17265-34-8 |
|---|---|
Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
QPILZZVXGUNELN-UHFFFAOYSA-M |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+] |
Isomeric SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
17265-34-8 5460-09-3 |
physical_description |
Dry Powder |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















